

An In-depth Technical Guide to 2-(Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)phenylboronic acid

Cat. No.: B1336720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)phenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted with both a boronic acid group and a dimethylamino group at the ortho position, confer specific chemical properties that make it a valuable reagent and building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and related research fields.

Core Data Summary

The fundamental properties of **2-(Dimethylamino)phenylboronic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Weight	165.00 g/mol	[1]
Chemical Formula	C ₈ H ₁₂ BNO ₂	[1]
CAS Number	89291-23-6	
Appearance	Solid	
Melting Point	70 °C	
Boiling Point	317.0 ± 44.0 °C at 760 mmHg	
InChI Key	NLTUDNKQUJVGKP- UHFFFAOYSA-N	

Synthesis

The synthesis of **2-(Dimethylamino)phenylboronic acid** can be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the related isomer, **3-(Dimethylamino)phenylboronic acid**, is presented below, which can be adapted for the synthesis of the 2-isomer by starting with 2-bromo-N,N-dimethylaniline.

Experimental Protocol: Synthesis of 3-(Dimethylamino)phenylboronic Acid

This protocol describes the synthesis of 3-(Dimethylamino)phenylboronic acid from 3-bromo-N,N-dimethylaniline.

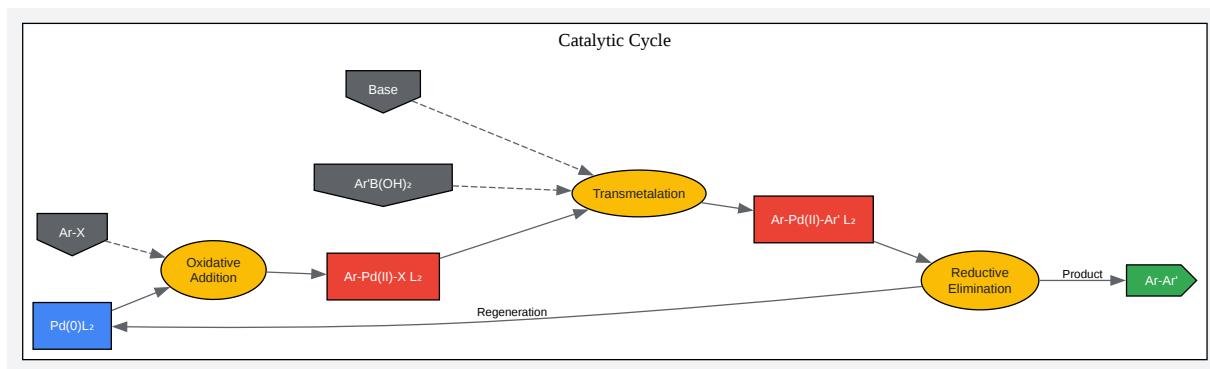
Materials:

- 3-bromo-N,N-dimethylaniline
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Trimethyl borate

- Hydrochloric acid (2 M)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
- Add trimethyl borate (3-4 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding 2 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-(Dimethylamino)phenylboronic acid.


Applications in Drug Development and Organic Synthesis

2-(Dimethylamino)phenylboronic acid and its derivatives are pivotal in several areas of drug development and organic synthesis, primarily due to the reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^{[2][3][4]} These biaryl structures are common motifs in many biologically active molecules and pharmaceuticals. The reaction involves the coupling of an organoboron compound (e.g., **2-(dimethylamino)phenylboronic acid**) with an organic halide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.

[Click to download full resolution via product page](#)

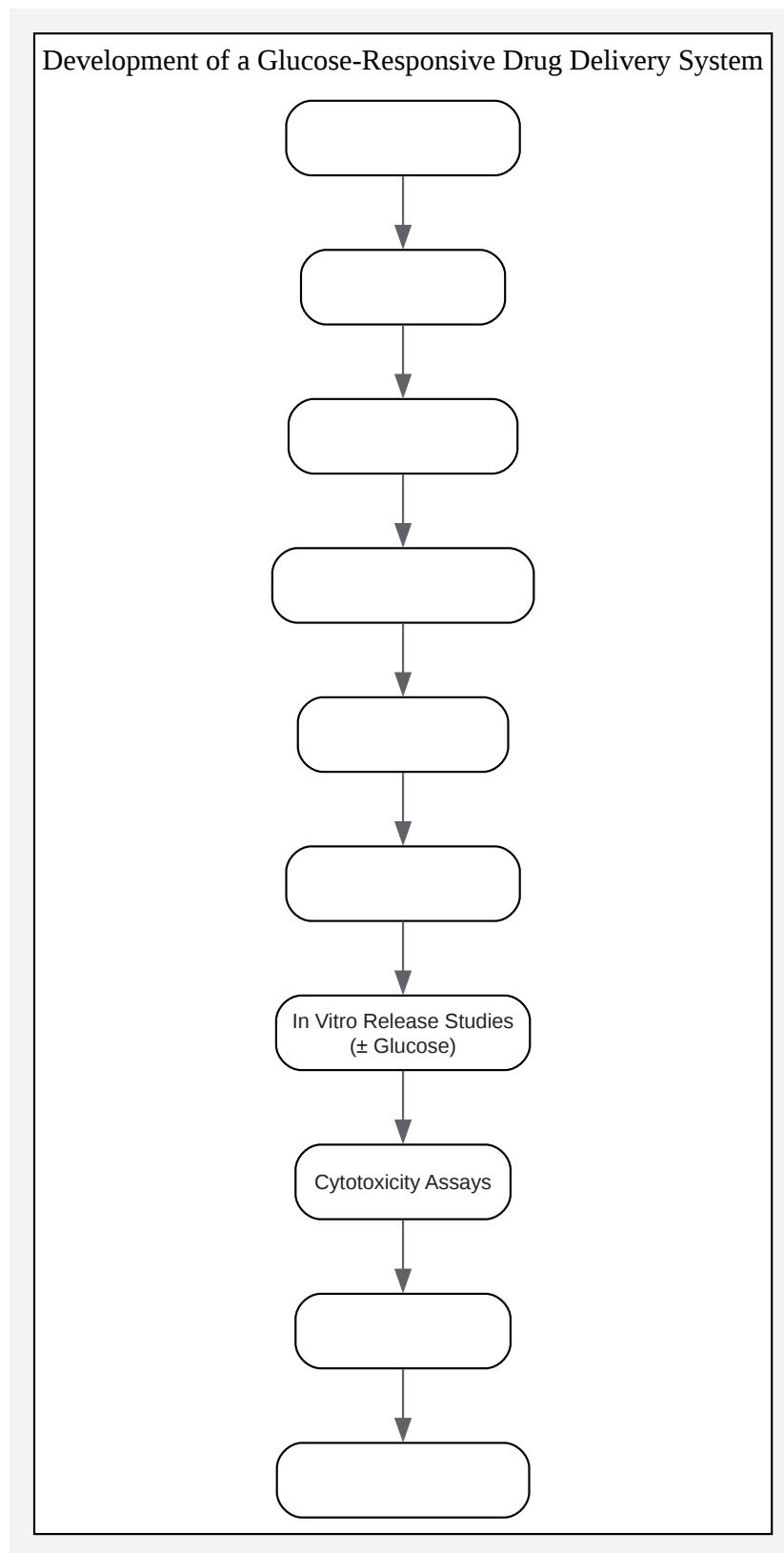
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.

Materials:

- Aryl halide (e.g., aryl bromide)
- **2-(Dimethylamino)phenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane, Toluene, DMF/water mixture)


Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), **2-(Dimethylamino)phenylboronic acid** (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
- Add the appropriate solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Glucose-Responsive Systems for Drug Delivery

Phenylboronic acids are known to form reversible covalent complexes with diols, such as glucose.^[5] This property is exploited in the design of "smart" drug delivery systems, particularly for insulin.^[5] Polymers functionalized with phenylboronic acid moieties can exhibit glucose-responsive swelling or disassembly, leading to the controlled release of an encapsulated drug like insulin in response to elevated glucose levels.

The workflow for developing a glucose-responsive drug delivery system using a phenylboronic acid-containing polymer is outlined below.

[Click to download full resolution via product page](#)

Workflow for developing a glucose-responsive drug delivery system.

Conclusion

2-(Dimethylamino)phenylboronic acid is a versatile and valuable compound in modern organic and medicinal chemistry. Its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it a key building block for the synthesis of complex organic molecules. Furthermore, its ability to interact with diols has paved the way for innovative applications in the development of stimuli-responsive materials for targeted drug delivery. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in creating novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PET neurochemical imaging modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 5. Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymers nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Dimethylamino)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336720#2-dimethylamino-phenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com